molecular formula C28H44O B602421 5,6-trans-Vitamin D2 CAS No. 51744-66-2

5,6-trans-Vitamin D2

Cat. No.: B602421
CAS No.: 51744-66-2
M. Wt: 396.659
InChI Key: MECHNRXZTMCUDQ-HJEOZGDWSA-N
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Description

5,6-trans-Vitamin D2, also known as 5,6-trans-Ergocalciferol, is an isomer of Vitamin D2 (ergocalciferol). Vitamin D2 is a fat-soluble vitamin synthesized by invertebrates and plants after exposure to ultraviolet light. It plays a crucial role in calcium and phosphorus metabolism, which are essential for bone health and various biological functions .

Mechanism of Action

Target of Action

The primary target of 5,6-trans-Vitamin D2, like other forms of Vitamin D, is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that mediates the cellular actions of 1,25-dihydroxyvitamin D (1,25(OH)2D), the hormonally active form of Vitamin D .

Mode of Action

This compound interacts with its target, the VDR, leading to changes in gene expression that result in distinct physiological actions . The liganded VDR recruits co-regulatory complexes, which mediate these cellular actions . .

Biochemical Pathways

Vitamin D3, lumisterol, tachysterol, and 7-dehydrocholesterol (7DHC) are substrates for CYP11A1 activity that by itself or in cooperation with other CYP enzymes produces the corresponding hydroxyderivatives . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to their further isomerization and degradation with production of 5,6-trans-vitamin D3, suprasterols, iso-tachysterols, and cholesta-5,7,9(11)-triene .

Pharmacokinetics

Understanding the pharmacokinetics of vitamins provides critical insights into absorption, distribution, and metabolism, all of which are essential for achieving the desired pharmacological response .

Result of Action

Vitamin d has a key role in stimulating calcium absorption from the gut and promoting skeletal health, as well as many other important physiological functions .

Action Environment

The action of this compound, like other forms of Vitamin D, can be influenced by environmental factors. For instance, UVB-induced vitamin signaling can be different from that observed after oral vitamin D delivery

Biochemical Analysis

Biochemical Properties

5,6-trans-Vitamin D2, like other forms of vitamin D, is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for CYP11A1 activity, which produces corresponding hydroxyderivatives . The nature of these interactions is crucial for the biological roles of this compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathways of Vitamin D. It interacts with enzymes and cofactors in these pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-trans-Vitamin D2 can be synthesized through the ultraviolet irradiation of ergosterol, a process that also produces other isomeric photoproducts. The reaction conditions typically involve exposure to UV light, which induces the conversion of ergosterol to Vitamin D2 and its isomers .

Industrial Production Methods

Industrial production of this compound involves the controlled irradiation of ergosterol extracted from yeast or fungi. The process is followed by purification steps to isolate the desired isomer. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the separation and identification of the isomers .

Chemical Reactions Analysis

Types of Reactions

5,6-trans-Vitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to active metabolites and for studying its chemical properties .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound include its hydroxylated derivatives, which are crucial for its biological activity. These derivatives are formed through enzymatic hydroxylation in the liver and kidneys .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-trans-Vitamin D2 include other isomers of Vitamin D2, such as 5,6-cis-Vitamin D2, and Vitamin D3 (cholecalciferol). These compounds share structural similarities but differ in their biological activity and stability .

Uniqueness

This compound is unique due to its specific isomeric form, which affects its chemical properties and biological activity. Unlike its cis counterpart, the trans isomer has distinct stability and reactivity, making it valuable for specific research applications .

Biological Activity

5,6-trans-Vitamin D2, a photochemical derivative of ergocalciferol (Vitamin D2), has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the compound's biological activity, metabolism, and effects on various physiological processes based on diverse research findings.

This compound is produced through the photochemical transformation of ergocalciferol when exposed to ultraviolet (UV) light. Studies indicate that UV light in the range of 295-312 nm is particularly effective in facilitating this conversion . The structure of this compound allows it to exhibit distinct biological properties compared to its parent compound.

Biological Activity

Calcium Homeostasis

One of the primary roles of Vitamin D compounds is in calcium homeostasis. Research has shown that this compound significantly elevates intestinal calcium transport. In a study involving both sham-operated and anephric rats, a dose of 25 µg of 5,6-trans-D3 (the corresponding D3 form) resulted in a marked increase in calcium absorption . This suggests that this compound may retain some functionality related to calcium metabolism.

Gene Expression and Immune Function

A comparative study on the effects of Vitamin D2 and D3 revealed that both forms influence gene expression differently. While there was some overlap in the genes affected by each vitamin, specific pathways related to immune function were uniquely modulated by Vitamin D3 . This indicates that while this compound may share some functional similarities with Vitamin D3, its effects on immune response could be less pronounced.

Metabolism and Pharmacokinetics

Upon entering the bloodstream, Vitamin D compounds are bound to vitamin D-binding protein (DBP) and transported to the liver for hydroxylation. The first hydroxylation step converts Vitamin D into 25-hydroxyvitamin D (25(OH)D), which is then further converted into the active form, 1,25-dihydroxyvitamin D (1,25(OH)₂D) . The biological activity of these metabolites is mediated through their interaction with the vitamin D receptor (VDR), which regulates gene expression involved in calcium absorption and immune modulation.

Comparative Efficacy: Vitamin D2 vs. Vitamin D3

Research comparing the efficacy of Vitamin D2 and Vitamin D3 supplementation has shown that Vitamin D3 generally leads to a greater increase in serum levels of 25(OH)D compared to Vitamin D2 . In a clinical trial assessing parenteral supplementation, Vitamin D2 injections resulted in a smaller mean increase in serum vitamin levels than those achieved with Vitamin D3 . This raises questions about the relative effectiveness of different forms of vitamin D in clinical settings.

Case Studies and Clinical Findings

Several studies have highlighted the varying effects of vitamin D forms on health outcomes:

  • Case Study 1 : A longitudinal study found that supplementation with Vitamin D3 resulted in significant down-regulation of genes associated with innate and adaptive immune responses, suggesting a shift towards a more tolerogenic immune profile .
  • Case Study 2 : In patients receiving both Vitamin D2 and D3 supplements, those receiving higher doses of Vitamin D3 exhibited better overall health outcomes related to bone density and immune function compared to those receiving only Vitamin D2 .

Tables Summarizing Key Findings

Study Population Intervention Outcome
Rats25 µg 5,6-trans-D3Increased intestinal calcium transport
HumanSupplementation with Vitamin D2/D3Differential gene expression affecting immune function
AdultsParenteral injection of Vitamin D2/D3Greater serum increase with Vitamin D3

Properties

IUPAC Name

(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECHNRXZTMCUDQ-VLOQVYPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51744-66-2
Record name (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAEN-3.BETA.-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYM8W766XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is trans-Vitamin D2 and how does it differ from Vitamin D2?

A: Trans-Vitamin D2, also known as 5,6-trans-Vitamin D2, is a stereoisomer of Vitamin D2. This means it has the same molecular formula and connectivity of atoms as Vitamin D2, but differs in the spatial arrangement of its atoms. Specifically, the difference lies in the orientation of the hydrogen atoms attached to carbons 5 and 6 in the molecule. In Vitamin D2, these hydrogens are on the same side of the double bond (cis configuration), while in trans-Vitamin D2, they are on opposite sides (trans configuration) [].

Q2: How can I distinguish between trans-Vitamin D2 and other Vitamin D2 isomers?

A2: Several analytical methods can differentiate trans-Vitamin D2 from its isomers:

  • High-speed liquid chromatography (HSLC): This technique separates compounds based on their different affinities for a stationary phase (column) and a mobile phase (solvent). By carefully selecting the column and solvent system, researchers achieved good resolution and quantitation of trans-Vitamin D2 from other isomers like Vitamin D2, ergosterol, and lumisterol2 [].
  • Proton magnetic resonance spectroscopy (PMR): This method exploits the magnetic properties of atomic nuclei to provide structural information about molecules. By analyzing the chemical shifts of protons in the presence of a paramagnetic shift reagent (Eu(dpm)3), researchers identified a characteristic shift for the acetoxyl protons of acetylated trans-Vitamin D2, allowing its distinction from other isomers [].
  • Carbon-13 nuclear magnetic resonance (13C NMR): Similar to PMR, 13C NMR analyzes the magnetic properties of carbon nuclei. This technique, coupled with techniques like off-resonance noise-decoupling and lanthanide-induced shifts, allowed the complete assignment of carbon signals in trans-Vitamin D2 and helped determine its structural characteristics [].
  • Thin layer chromatography (TLC): While TLC alone cannot fully distinguish trans-Vitamin D2 from isocalciferol, researchers successfully separated it from other Vitamin D2 isomers. This technique, combined with other methods like gas chromatography, provided a reliable identification strategy [].

Q3: Can trans-Vitamin D2 be chemically synthesized?

A: Yes, trans-Vitamin D2 can be synthesized from a precursor molecule known as the C27-ketone. Researchers successfully used the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide, to create a double bond at a specific position in the molecule, leading to the formation of trans-Vitamin D2 [].

Q4: What happens to trans-Vitamin D2 under certain conditions?

A4: Trans-Vitamin D2 can undergo various chemical transformations:

  • Oxidation: Trans-Vitamin D2 can be oxidized to form the Vitamin D2-ketone, a reaction that helps confirm the structural identity of trans-Vitamin D2 [].
  • Isomerization: Exposure to certain reagents, such as boron trifluoride and iodine, can induce isomerization of trans-Vitamin D2 to form other isomers, including iso-Vitamin D2 and iso-Tachysterin2 [].
  • Sulfur dioxide adduct formation: Trans-Vitamin D2 reacts with sulfur dioxide to form adducts. Upon heating, these adducts release sulfur dioxide and primarily yield trans-Vitamin D2, with a small amount of Vitamin D2 also being formed [].

Q5: What is the historical context of trans-Vitamin D2 research?

A: Research on trans-Vitamin D2 and related Vitamin D isomers began in the mid-20th century. Early studies focused on chemical isomerization reactions of Vitamin D2, leading to the discovery and characterization of various isomers, including trans-Vitamin D2 [, , ]. These initial findings paved the way for further investigations into the synthesis, analytical techniques, and potential biological properties of these compounds. Over time, researchers developed more sophisticated analytical methods, including chromatography and spectroscopy, to effectively separate and identify these isomers [, , , ]. More recently, the focus has shifted towards understanding the occurrence and formation of these isomers in food sources, such as mushrooms, upon UV irradiation [].

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